Picrasidine C

Description

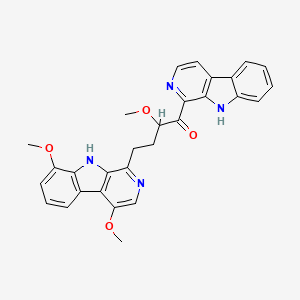

Structure

3D Structure

Properties

Molecular Formula |

C29H26N4O4 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-2-methoxy-1-(9H-pyrido[3,4-b]indol-1-yl)butan-1-one |

InChI |

InChI=1S/C29H26N4O4/c1-35-21-10-6-8-18-24-23(37-3)15-31-20(27(24)33-25(18)21)11-12-22(36-2)29(34)28-26-17(13-14-30-28)16-7-4-5-9-19(16)32-26/h4-10,13-15,22,32-33H,11-12H2,1-3H3 |

InChI Key |

FNSOWPJAPJEOEO-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC)OC |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC)OC |

Synonyms |

picrasidine C |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies

Preparative Isolation Techniques for Picrasidine C and Related Alkaloids

This compound is typically isolated from the stems and branches of plants such as Picrasma quassioides (D. Don) Benn. researchgate.netnih.gov. The initial step involves extraction from the plant material, often by refluxing with ethanol. The resulting extract undergoes further purification, commonly through an acid-base extraction procedure to selectively isolate the alkaloid fraction nih.gov. While traditional methods like silica gel and Sephadex LH-20 column chromatography have been used, they often require multiple steps and consume large volumes of solvent nih.govresearchgate.net. Modern techniques, particularly High-Speed Countercurrent Chromatography, offer a more efficient alternative.

High-Speed Countercurrent Chromatography (HSCCC) has emerged as a highly effective method for the preparative separation of alkaloids from Picrasma quassioides nih.gov. As a liquid-liquid partition chromatography technique, HSCCC avoids the use of solid supports, which prevents the irreversible adsorption of the sample and allows for excellent sample recovery nih.govmdpi.com. This method has been successfully used to isolate this compound and other alkaloids in a single step, significantly reducing separation time and solvent consumption researchgate.netnih.gov.

The success of HSCCC separation hinges on the selection of an appropriate two-phase solvent system. For the alkaloids found in Picrasma quassioides, various systems have been optimized. A commonly employed system consists of n-hexane-ethyl acetate-methanol-water researchgate.netnih.gov. In one application, this system allowed for the isolation of several alkaloids from 100 mg of crude extract in under five hours nih.gov. Another approach, pH-zone-refining CCC, is a specialized preparative technique that separates ionizable compounds based on their pKa values and hydrophobicity, enabling larger-scale purification nih.gov.

Table 1: Example HSCCC System for Alkaloid Separation from Picrasma quassioides

| Parameter | Value | Reference |

|---|---|---|

| Solvent System | n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) | nih.gov |

| Stationary Phase | Upper phase | nih.gov |

| Mobile Phase | Lower phase | nih.gov |

| Flow Rate | 2.0 mL/min | nih.gov |

| Revolution Speed | 800 rpm | nih.gov |

| Detection | 254 nm | nih.gov |

Prior to advanced chromatographic separation, a multi-step extraction process is typically employed. The dried and powdered plant material is first extracted with a solvent like ethanol. The concentrate is then redissolved in an acidic aqueous solution (e.g., water at pH 2) and extracted with a solvent such as ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous phase, containing the protonated alkaloids, is then made alkaline (e.g., with sodium hydroxide to pH 10). This deprotonates the alkaloids, which can then be extracted into an organic solvent like dichloromethane, yielding a crude alkaloid extract ready for chromatographic purification nih.gov.

Besides HSCCC, conventional column chromatography using silica gel or Sephadex LH-20 has been utilized for the purification of alkaloids from P. quassioides researchgate.net. High-Performance Liquid Chromatography (HPLC) is also indispensable, primarily for the analysis of fractions collected during preparative chromatography and for assessing the purity of the isolated compounds researchgate.netnih.gov.

Definitive Structural Elucidation of this compound

The confirmation of this compound's structure is achieved through a combination of modern spectroscopic techniques. Each method provides complementary information that, when pieced together, reveals the compound's connectivity, stereochemistry, and exact molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for complex natural products like this compound researchgate.net. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule nih.gov.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings (¹H-¹H), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Long-range correlations are determined using Heteronuclear Multiple Bond Correlation (HMBC), which reveals couplings between protons and carbons separated by two or three bonds researchgate.netnih.gov. These experiments allow chemists to piece together the β-carboline and other structural fragments of this compound and determine how they are connected researchgate.net.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this purpose, as it allows for the analysis of complex molecules with minimal fragmentation nih.gov. High-Resolution Mass Spectrometry (HRMS), often coupled with ESI, provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound nih.gov. For this compound, the molecular formula has been established as C₂₉H₂₆N₄O₄ nih.gov.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₂₆N₄O₄ | nih.gov |

| Molecular Weight | 494.5 g/mol | nih.gov |

| Exact Mass | 494.19540532 Da | nih.gov |

| Ionization Method | ESI-MS | nih.gov |

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive evidence of a molecule's three-dimensional structure malvernpanalytical.com. This technique determines the precise spatial arrangement of atoms within the crystal lattice, unambiguously establishing the compound's connectivity and absolute stereochemistry mdpi.com. While obtaining suitable crystals for analysis can be challenging, a successful X-ray diffraction experiment yields a detailed structural model. This method has been used to determine the structures of new bis-beta-carboline alkaloids that were isolated along with this compound from Picrasma quassioides, highlighting its importance for this class of compounds researchgate.net.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methylcanthin-2,6-dione |

| 4-methoxy-5-hydroxycanthin-6-one |

| 1-mthoxycarbonyl-β-carboline |

| 5-methoxycanthin-6-one |

| 1-methoxy-β-carboline |

| 1-ethyl-4,8-dimethoxy-β-carboline |

| 1-ethoxycarbonyl-β-carboline |

| 1-vinyl-4,8-dimethoxy-β-carboline |

| 1-vinyl-4-dimethoxy-β-carboline |

| Ethanol |

| Ethyl acetate |

| n-hexane |

| Methanol |

| Water |

| Sodium hydroxide |

| Dichloromethane |

Re-evaluation of Previously Reported Picrasidine Structures

Early investigations into the chemical constituents of Picrasma quassioides led to the isolation and characterization of a series of β-carboline alkaloids, including this compound. The initial structural elucidation of these compounds was based on the spectroscopic data available at the time, primarily one-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry. However, as analytical techniques evolved, so too did the ability of researchers to probe the nuanced details of molecular structures.

A pivotal moment in the history of picrasidine alkaloids came with the work of researchers who undertook a careful and systematic re-examination of the previously proposed structures. This re-evaluation was spurred by inconsistencies observed in the spectroscopic data when compared with the expected values for the assigned structures. The application of more powerful, two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provided a much deeper insight into the connectivity of atoms within the molecule.

These advanced NMR experiments allow for the unambiguous assignment of proton and carbon signals and, crucially, reveal long-range correlations between protons and carbons that are separated by two or three bonds. It was through the meticulous analysis of these 2D-NMR spectra that discrepancies in the original structural assignment of certain picrasidine alkaloids became apparent.

For instance, in the case of a related picrasidine alkaloid, the HMBC spectrum revealed a key correlation between a specific proton and a carbonyl carbon that was inconsistent with the initially published structure. This crucial piece of evidence, unattainable with simpler spectroscopic methods, necessitated a revision of the molecular framework.

Detailed Research Findings:

The structural revision of picrasidine alkaloids hinged on the detailed analysis of their 2D-NMR data. The following table illustrates the type of data that would have been instrumental in this process, using hypothetical chemical shifts for this compound for illustrative purposes, as the specific data from the revision is not publicly available.

| Proton (¹H) | Carbon (¹³C) | Key HMBC Correlations (¹H → ¹³C) | Structural Implication |

| H-5 | C-4, C-6, C-9a | Confirms connectivity around the pyridine ring | |

| H-4' | C-3', C-5', C-8'a | Establishes the substitution pattern on the second β-carboline unit | |

| H-α | C-β, C=O | Defines the linkage between the two monomeric units | |

| OCH₃ protons | Methoxy-bearing carbons | Assigns the position of the methoxy groups |

This table is a representative example of the type of data used in 2D-NMR-based structural elucidation and is not based on actual reported values for this compound's structural revision.

The ability to observe these long-range correlations is paramount in piecing together the molecular puzzle and rectifying any initial misinterpretations. The re-evaluation of the picrasidine structures serves as a testament to the self-correcting nature of science, where new evidence and more powerful tools lead to a more accurate understanding of the chemical world.

Biosynthesis and Synthetic Chemistry of Picrasidine C and Analogs

Proposed Biosynthetic Pathways of Dimeric β-Carboline Alkaloids

The precise biosynthetic pathway of dimeric β-carboline alkaloids like Picrasidine C is not yet fully elucidated. However, scientific investigations have led to several proposed routes. A key hypothesis suggests that these complex dimers are formed from simpler monomeric β-carboline units. rsc.orgpku.edu.cn

One prominent theory for the formation of the indolotetrahydroquinolizinium (ITHQ) skeleton, a core structural feature of many picrasidine alkaloids, involves a regio-selective aza-[4+2] cycloaddition reaction. rsc.orgpku.edu.cnrsc.org This proposed step would see the dimerization of vinyl β-carboline alkaloids. rsc.orgrsc.org While this remains a hypothesis, it is supported by synthetic studies that have successfully employed this type of reaction to construct the ITHQ core. rsc.org Another proposed, though less substantiated, biosynthetic route to the ITHQ skeleton involves a skeletal rearrangement from a four-membered ring intermediate. rsc.org

Total Synthesis Approaches to Picrasidine-Type Alkaloids

The complex architecture of picrasidine alkaloids presents a considerable challenge to synthetic chemists. Nevertheless, several successful total syntheses have been reported, showcasing a range of innovative chemical strategies.

Regio-selective Aza-[4+2] Cycloaddition Strategies

Inspired by the biosynthetic hypothesis, a key strategy in the total synthesis of ITHQ-type bis-β-carboline alkaloids, such as Picrasidine G, S, and T, is the late-stage regio-selective aza-[4+2] cycloaddition. rsc.orgpku.edu.cnrsc.org This reaction involves the dimerization of a 1-vinyl substituted monomeric β-carboline alkaloid to construct the characteristic ITHQ skeleton. rsc.orgpku.edu.cn Computational studies have supported this approach, indicating that the aza-[4+2] cycloaddition is a stepwise process and explaining the observed high regioselectivity. rsc.orgrsc.orgrsc.org This synthetic achievement provides strong evidence for the potential involvement of a similar cycloaddition in the natural biosynthetic pathway. rsc.orgrsc.org

Thiazolium-Catalyzed Stetter Reactions in Synthesis

For picrasidine alkaloids that feature a 1,4-diketone linker, such as Picrasidine R, a different synthetic approach is required. A highly efficient method for the synthesis of this type of compound involves a thiazolium-catalyzed Stetter reaction. rsc.orgrsc.org In a reported synthesis, this reaction was used to couple a vinyl ketone with an aldehyde, both derived from β-carboline precursors, to form the 1,4-diketone bridge of Picrasidine R with high efficiency. rsc.org

Other Key Synthetic Transformations

The total synthesis of picrasidine alkaloids relies on a toolbox of other essential chemical reactions. These include:

Pictet-Spengler reaction: This reaction is a fundamental method for constructing the β-carboline core structure from a tryptamine (B22526) derivative and an aldehyde or ketone. rsc.org

Fischer indole (B1671886) synthesis: This is another classic method that has been employed in the synthesis of substituted β-carboline alkaloids. rsc.org

Wittig reaction: This reaction is utilized to install the vinyl group at the C-1 position of the β-carboline monomer, a crucial precursor for the aza-[4+2] cycloaddition. rsc.orgrsc.org

Oxidation and Reduction Reactions: Various oxidation and reduction reagents are used throughout the synthetic sequences to manipulate functional groups. For instance, Dess-Martin periodinane is used for oxidation, while lithium aluminum hydride is used for reduction. rsc.orgclockss.org

Chemoenzymatic and Stereoselective Synthesis Research

The fields of chemoenzymatic and stereoselective synthesis offer powerful tools for the construction of complex, chiral molecules like the picrasidine alkaloids. nih.govmdpi.combeilstein-journals.org While specific research on the chemoenzymatic synthesis of this compound is not extensively documented in the provided search results, the principles of this approach are highly relevant. Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. nih.govbeilstein-journals.org Enzymes can be used to perform highly specific reactions, such as stereoselective reductions or oxidations, on synthetic intermediates, leading to the efficient production of enantiomerically pure compounds. nih.govrsc.org

Stereoselective synthesis, which aims to control the three-dimensional arrangement of atoms in a molecule, is crucial for obtaining specific isomers of picrasidine alkaloids. beilstein-journals.orgmdpi.comnih.gov Research in this area often employs chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions. nih.gov The development of stereoselective methods is essential for synthesizing specific enantiomers of picrasidine alkaloids, which may exhibit different biological activities.

Advanced Synthetic Methodologies for Structural Diversification

Modern synthetic chemistry is increasingly focused on developing methods that not only allow for the total synthesis of a natural product but also enable the creation of a diverse range of related structures. This is critical for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

A powerful strategy for the structural diversification of picrasidine alkaloids is late-stage C-H functionalization. rsc.orgrsc.org Specifically, iridium-catalyzed C-H borylation has been successfully applied to β-carboline substrates. rsc.orgrsc.org This reaction allows for the selective introduction of a boron-containing group at the C-8 position of the β-carboline ring system. rsc.org This boronate ester can then be readily converted into a wide variety of other functional groups through well-established cross-coupling reactions, such as the Suzuki and Chan-Lam couplings. rsc.orgrsc.org This approach provides a highly efficient and modular way to generate a library of novel picrasidine analogs with diverse substituents, facilitating the exploration of their biological properties. rsc.orgmdpi.com

Iridium-Catalyzed C-H Borylation and Functionalization

The strategic functionalization of the C-8 position of the β-carboline core, a key structural motif in picrasidine alkaloids, has been effectively achieved through a late-stage iridium-catalyzed C-H borylation reaction. pku.edu.cnrsc.org This synthetic strategy allows for the introduction of various substituents, enabling the creation of a diverse range of picrasidine analogs for further study. pku.edu.cnrsc.org The development of this methodology has been crucial in the total synthesis of picrasidines S and T, as well as other novel derivatives. pku.edu.cn

The process begins with the iridium-catalyzed borylation of a β-carboline precursor, which selectively installs a boronate ester at the C-8 position. pku.edu.cnrsc.org This transformation is highly regioselective, a critical feature when working with complex molecules possessing multiple C-H bonds. pku.edu.cnrsc.org Following the borylation, the resulting organoboron intermediate serves as a versatile coupling partner in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of functional groups. pku.edu.cn

Detailed research findings have demonstrated the efficacy of this approach. In the synthesis of picrasidine analogs, a key β-carboline intermediate was subjected to iridium-catalyzed C-H borylation to yield the C-8 borylated product. This intermediate was then used in subsequent functionalization steps. pku.edu.cn

The successful application of this iridium-catalyzed C–H borylation on β-carboline substrates has paved the way for the site-selective C-8 functionalization, which is instrumental for the efficient synthesis and structural diversification of this family of natural products. pku.edu.cnrsc.orgorganic-chemistry.org This late-stage functionalization strategy is particularly valuable as it allows for the modification of complex molecular scaffolds at a late point in the synthetic sequence, thereby providing access to a wide array of analogs from a common intermediate. pku.edu.cn

Below are data tables summarizing the key aspects of the iridium-catalyzed C-H borylation and subsequent functionalization as reported in the synthesis of picrasidine analogs.

Iridium-Catalyzed C-H Borylation of β-Carboline Intermediate

This table details the specific conditions and outcomes for the iridium-catalyzed C-H borylation at the C-8 position of a key β-carboline intermediate.

| Substrate | Iridium Catalyst | Ligand | Boron Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| β-Carboline Precursor | [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | CPME | 100 | 12 | C-8 Borylated Intermediate | 75 |

Subsequent Suzuki-Miyaura Coupling for Analog Synthesis

This table outlines the functionalization of the C-8 borylated intermediate through Suzuki-Miyaura coupling to generate various picrasidine analogs.

| Borylated Intermediate | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Final Product | Yield (%) |

| C-8 Borylated Intermediate | 4-iodobenzaldehyde | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | Picrasidine Analog 1 | 85 |

| C-8 Borylated Intermediate | 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | Picrasidine Analog 2 | 78 |

| C-8 Borylated Intermediate | 2-bromopyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 16 | Picrasidine Analog 3 | 82 |

Molecular and Cellular Mechanisms of Action of Picrasidine C

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonistic Activity

Picrasidine C has been identified as a potent and subtype-selective PPARα agonist. tandfonline.comnih.govnih.govacs.org Initial screening of a compound library using a mammalian one-hybrid assay pinpointed this compound as having significant PPARα agonistic activity. nih.govacs.org This activity is concentration-dependent, indicating a direct interaction with the receptor. nih.govacs.org

A key characteristic of this compound's interaction with the PPAR family is its selectivity for the α isoform over the γ isoform. nih.govacs.org In comparative assays, this compound selectively activates PPARα while having minimal to no activating effect on PPARγ. nih.gov

Computational studies, including molecular docking and dynamics simulations, have provided insight into the basis for this selectivity. tandfonline.comnih.govtandfonline.com The primary speculated mechanism for this isoform selectivity is steric hindrance within the ligand-binding pocket of PPARγ. nih.govtandfonline.com Specifically, the presence of the residue Phenylalanine 363 (Phe363) in the PPARγ pocket is thought to create a spatial clash that prevents this compound from binding effectively, a hindrance that is not present in the PPARα isoform. nih.gov

As a PPARα agonist, this compound directly influences the transcriptional machinery of the cell. Upon binding to PPARα, the activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

Experimental evidence confirms that this compound promotes the transcriptional activity of PPARα. nih.govacs.org Studies utilizing a PPRE-driven luciferase reporter gene assay demonstrated that treatment with this compound significantly enhances luciferase expression, confirming that the compound effectively initiates the transcription of genes regulated by this element. nih.govacs.org

The activation of the PPARα/PPRE pathway by this compound leads to the downstream expression of specific target genes involved in metabolic regulation. In vitro studies have shown that this compound induces the mRNA expression of several key PPARα-regulated genes. nih.govacs.org These include:

Carnitine Palmitoyltransferase I (CPT-1): A crucial enzyme in the beta-oxidation of long-chain fatty acids.

PPARα: The receptor itself, indicating a positive feedback loop.

Pyruvate Dehydrogenase Kinase 4 (PDK4): An enzyme that plays a role in regulating glucose metabolism.

ATP-Binding Cassette Transporter A1 (ABCA1): A key transporter involved in cholesterol metabolism and reverse cholesterol transport. nih.govresearchgate.net

Crucially, the induction of these genes by this compound was shown to be dependent on PPARα activation. When cells were co-treated with this compound and MK-886, a known PPARα antagonist, the observed increase in gene expression was abrogated. nih.govacs.org This finding confirms that the metabolic gene regulation by this compound is mediated specifically through the PPARα pathway. nih.govacs.org

Table 1: Summary of PPARα-Related Activity of this compound

| Mechanism | Finding | Supporting Evidence |

|---|---|---|

| PPARα Agonism | Identified as a concentration-dependent PPARα agonist. | Mammalian one-hybrid assay. nih.govacs.org |

| Subtype Selectivity | Selectively activates PPARα over PPARγ. | Comparative receptor activation assays; Computational modeling suggests steric hindrance by Phe363 in PPARγ. nih.govnih.govacs.org |

| Transcriptional Activation | Promotes PPARα transcriptional activity at PPRE sites. | PPRE-driven luciferase reporter gene assay. nih.govacs.org |

| Target Gene Induction | Upregulates expression of CPT-1, PPARα, PDK4, and ABCA1. | mRNA expression analysis; Effect blocked by PPARα antagonist MK-886. nih.govacs.org |

Cellular Signaling Pathway Modulation (In Vitro Studies)

Based on a comprehensive review of available scientific literature, specific in vitro studies detailing the direct effects of this compound on cellular proliferation, apoptosis, or the MAPK signaling cascade have not been reported. While research on related compounds from the Picrasma genus, such as Picrasidine I, has explored these pathways, such data cannot be extrapolated to this compound. Therefore, the following sections reflect the absence of specific data for this compound.

There is currently no published research specifically investigating the impact of this compound on cellular proliferation or the molecular pathways of apoptosis.

There is currently no published research specifically investigating the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, p38, and JNK cascades, by this compound.

Regulation of Akt Signaling Pathway

The Akt signaling pathway, also known as the PI3K/Akt pathway, is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govnih.govbio-rad-antibodies.com Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer. Several picrasidine alkaloids have demonstrated the ability to modulate this pathway.

Research on Picrasidine I has shown its capacity to induce apoptosis through the inhibition of the protein kinase B (Akt) signaling pathway. researchgate.netresearchgate.net In studies involving nasopharyngeal carcinoma cells, the apoptotic effects of Picrasidine I were associated with the downregulation of both ERK1/2 and Akt signaling pathways. researchgate.netnih.gov

Similarly, Picrasidine Q has been identified as an inhibitor of the Akt pathway, albeit through an indirect mechanism. Picrasidine Q directly targets and inhibits the kinase activity of Fibroblast Growth Factor Receptor 2 (FGFR2). nih.govnih.gov This inhibition of FGFR2 subsequently suppresses its downstream signaling targets, which include the phosphorylation of Akt and mTOR. nih.govnih.gov

Table 1: Effects of Picrasidine Compounds on the Akt Signaling Pathway

| Compound | Target | Effect on Akt Pathway | Cellular Outcome |

|---|---|---|---|

| Picrasidine I | Akt Signaling Pathway | Downregulation/Inhibition researchgate.netnih.gov | Induction of Apoptosis researchgate.netresearchgate.net |

| Picrasidine Q | FGFR2 | Suppression of downstream Akt phosphorylation nih.govnih.gov | Inhibition of cell proliferation, Induction of apoptosis nih.gov |

Interference with EGFR/STAT3 Signaling

The Epidermal Growth Factor Receptor (EGFR) and the Signal Transducer and Activator of Transcription 3 (STAT3) are key components of a signaling pathway that governs cell proliferation, differentiation, and survival. EGFR can physically interact with and activate STAT3. nih.govthebiogrid.orgthebiogrid.org The activation of STAT3 can be driven by the combined signaling of EGFR and the proto-oncogene Src. nih.gov

Studies have demonstrated that picrasidine compounds can interfere with this crucial signaling axis. Specifically, Picrasidine G has been shown to prevent the proliferation of triple-negative breast cancer cells by actively inhibiting the EGFR/STAT signaling pathways. researchgate.net This suggests that the anticancer properties of certain picrasidine alkaloids may be attributed to their ability to disrupt this pathway, thereby hindering cancer cell growth and survival.

Activation of cGAS-IFN-I Pathway (for Picrasidine S)

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system that detects the presence of cytosolic DNA, a signal of infection or cellular damage. nih.goveurekaselect.com Activation of this pathway leads to the production of type I interferons (IFN-I), which are critical for orchestrating an antiviral and anti-tumor immune response. nih.govresearchgate.net

A comprehensive chemical screening of 6,800 small molecules identified the natural compound Picrasidine S as a potent inducer of IFN-I. nih.govpku.edu.cn Further investigation revealed that Picrasidine S functions as a powerful vaccine adjuvant by directly initiating the activation of the cGAS-IFN-I pathway. nih.govpku.edu.cn This activation leads to a significantly enhanced T cell response, including an increase in the population of CD8+ central memory T-cells, which boosts the CD8+ T cell-mediated anti-tumor immune response. nih.gov

Inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2) Kinase Activity (for Picrasidine Q)

Fibroblast Growth Factor Receptor 2 (FGFR2) is a transmembrane tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like PI3K-AKT, promoting cell survival and proliferation. nih.govnih.gov Dysregulation of FGFR2 is associated with various cancers. nih.gov

Picrasidine Q, an alkaloid, has been identified as a direct inhibitor of FGFR2 kinase activity. nih.govmedchemexpress.com Studies have confirmed that Picrasidine Q targets FGFR2 and suppresses its kinase activity in a dose-dependent manner. nih.govmedchemexpress.com This inhibition blocks FGF-induced cell transformation and leads to the suppression of downstream target proteins, including the phosphorylation of AKT and mTOR. nih.govnih.gov The targeted inhibition of FGFR2 by Picrasidine Q results in reduced cell proliferation, cell cycle arrest, and the induction of apoptosis in esophageal squamous cell carcinoma cells. nih.govnih.gov

Table 2: Kinase Inhibition Profile of Picrasidine Q

| Kinase Target | Percent Inhibition by Picrasidine Q |

|---|---|

| FGFR2 | 66% ± 3.47% nih.gov |

| EGFR | 36% nih.gov |

| ErbB2 | 24% nih.gov |

| ErbB4 | 12% nih.gov |

| Lyn | 22% nih.gov |

Role in Epithelial-Mesenchymal Transition (EMT) Regulation (for Picrasidine J)

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression, particularly in metastasis. It involves the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype.

Research has shown that Picrasidine J plays a role in regulating this process. In studies using head and neck squamous cell carcinoma (HNSCC) cell lines, Picrasidine J treatment was found to inhibit the expression of key EMT-related proteins. researchgate.net Western blot analysis revealed that Picrasidine J altered the levels of E-cadherin, ZO-1, β-catenin, and Snail, proteins that are central to maintaining epithelial integrity and driving the mesenchymal shift. researchgate.net

Suppression of Osteoclastogenesis and Related Signaling (for Picrasidine I)

Osteoclastogenesis is the process of differentiation of osteoclasts, the cells responsible for bone resorption. Excessive osteoclast activity can lead to bone disorders like osteoporosis. mdpi.com This process is heavily regulated by signaling pathways initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov

Picrasidine I has demonstrated significant anti-osteoclastogenic effects. nih.gov It effectively suppresses osteoclast differentiation by inhibiting multiple RANKL-induced signaling pathways, including the MAPK and NF-κB pathways. researchgate.netnih.gov Furthermore, Picrasidine I represses the gene expression of crucial osteoclastogenic transcription factors, c-Fos and NFATc1. researchgate.netnih.gov In addition to inhibiting these signaling cascades, Picrasidine I also contributes to the suppression of osteoclastogenesis by attenuating the production of reactive oxygen species (ROS) in osteoclast precursors. researchgate.netnih.gov

Modulation of Heme Oxygenase-1 (HO-1) Expression (for Picrasidine I)

Heme Oxygenase-1 (HO-1) is an inducible stress-response enzyme that catalyzes the degradation of heme into carbon monoxide, biliverdin, and iron. frontiersin.orgmdpi.com It plays a central role in cellular defense against oxidative stress and inflammation. nih.govresearchgate.net

In the context of cancer biology, Picrasidine I has been shown to modulate HO-1 expression. A human apoptosis array revealed that Picrasidine I significantly increased the expression of HO-1 in nasopharyngeal carcinoma (NPC) cells. nih.gov This upregulation of HO-1 is considered a critical molecular event in the mechanism of Picrasidine I-induced apoptosis in these cancer cells. nih.gov The anticancer effects of Picrasidine I in NPC are linked to its ability to modulate HO-1 expression through the ERK and Akt signaling pathways. nih.gov

Potential Interaction with Cathepsin B (for Picrasidine M)

Picrasidine M, a bioactive alkaloid structurally related to this compound, has been identified as a potential inhibitor of Cathepsin B (CathB), a lysosomal cysteine protease implicated in various pathological processes, including cancer and neurodegenerative diseases. nih.gov Computational studies, including molecular docking, have demonstrated a high binding affinity of Picrasidine M towards Cathepsin B, with a binding affinity calculated at -8.9 kcal/mol. This affinity was found to be superior to the control inhibitor molecule, CA-074Me, which exhibited a binding affinity of -6.5 kcal/mol. nih.gov

The interaction between Picrasidine M and the active site of Cathepsin B is characterized by a network of hydrogen bonds and hydrophobic contacts. nih.gov Key residues within the Cathepsin B active site are involved in these interactions, contributing to the stability of the complex and suggesting a potential inhibitory effect. nih.gov Furthermore, computational analysis of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile indicated that Picrasidine M possesses favorable properties, such as high human intestinal absorption and the ability to permeate the blood-brain barrier, making it a candidate for further investigation as a therapeutic agent targeting Cathepsin B. nih.gov

Table 1: Comparative Binding Affinities with Cathepsin B

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Picrasidine M | -8.9 |

| CA-074Me (Control) | -6.5 |

Inhibition of Acetylcholinesterase (AChE) Activity (for related β-carbolines)

β-carboline alkaloids, the structural class to which this compound belongs, are known to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease.

Several studies have quantitatively assessed the AChE inhibitory activities of various β-carboline alkaloids. For instance, harmane has been identified as a potent and selective AChE inhibitor. nih.gov The structure of the β-carboline nucleus plays a crucial role in the inhibitory activity. Research indicates that β-carbolines with an aromatic C ring (pyridoindoles), such as harmane and norharmane, demonstrate stronger inhibition compared to those with a reduced C ring (piperidoindoles). The inhibition by these compounds is typically of a noncompetitive type.

The structure-activity relationship analyses reveal that substituents on the β-carboline scaffold significantly influence the inhibitory potency. Specifically, the substituent at the C7 position of the β-carboline ring has been shown to play a critical role in AChE inhibition. This suggests that modifications at this position could lead to the development of more potent and selective AChE inhibitors.

Table 2: In Vitro AChE Inhibitory Activity of Selected β-Carboline Alkaloids

| β-Carboline Alkaloid | IC₅₀ (μM) |

|---|---|

| Harmane | 7.11 ± 2.00 |

| Harmine | 9.48 ± 2.03 |

| Harmalol | 8.21 ± 3.65 |

Preclinical Biological Activities and Mechanistic Investigations

Anti-Oncogenic Activities in Cellular Models (excluding clinical human trials)

Picrasidine C is a dimeric β-carboline alkaloid isolated from plants such as Picrasma quassioides. researchgate.netacs.org While research has identified it as a subtype-selective peroxisome proliferator-activated receptor (PPAR)α agonist, its direct anti-oncogenic activities are less characterized compared to other alkaloids in the picrasidine family. acs.orgspandidos-publications.comnih.gov Phytochemicals, including various picrasidine derivatives, are noted for their potential anticancer effects, which can involve mechanisms like inhibiting cancer cell growth and proliferation, modulating immune responses, and suppressing metastasis. researchgate.netnih.govmdpi.comresearchgate.net Studies on related compounds such as Picrasidine G, I, J, and Q provide a broader context for the potential anti-cancer activities within this class of molecules. nih.govresearchgate.netnih.gov

While specific studies on this compound's effects on the listed cancer cell lines are not extensively detailed, research on its analogues demonstrates significant activity. For instance, Picrasidine Q has been shown to inhibit cell growth in esophageal squamous cell carcinoma (ESCC) cell lines KYSE30, KYSE410, and KYSE450 by targeting the FGFR2 kinase. nih.govtandfonline.com In Head and Neck Squamous Cell Carcinoma (HNSCC), Picrasidine J significantly inhibits the motility, migration, and invasion of Ca9-22 and FaDu cell lines. nih.govmdpi.com

Research into Nasopharyngeal Carcinoma (NPC) has found that Picrasidine I induces cytotoxic effects and reduces the viability of NPC-039 and NPC-BM cell lines. nih.govmdpi.comnih.gov In the context of Triple-Negative Breast Cancer (TNBC), Picrasidine G has been found to inhibit the proliferation of MDA-MB-468 cells by targeting the EGFR/STAT3 signaling pathway. spandidos-publications.comnih.govresearchgate.net The primary identified activity of this compound is its selective activation of PPARα, a receptor involved in metabolic regulation, which distinguishes its known functional role from the direct cytotoxic and anti-migratory effects observed with other picrasidines. acs.orgnih.govkarger.com

Table 1: Effects of Picrasidine Analogs on Various Cancer Cell Lines Data derived from preclinical cellular models.

| Compound | Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Picrasidine Q | Esophageal Squamous Cell Carcinoma (ESCC) | KYSE30, KYSE410, KYSE450 | Inhibited cell proliferation; Induced apoptosis and cell cycle arrest. | nih.gov |

| Picrasidine J | Head and Neck Squamous Cell Carcinoma (HNSCC) | Ca9-22, FaDu | Inhibited cell motility, migration, and invasion. | nih.govmdpi.com |

| Picrasidine I | Nasopharyngeal Carcinoma (NPC) | NPC-039, NPC-BM | Decreased cell viability; Induced apoptosis and cell cycle arrest. | nih.gov |

| Picrasidine I | Oral Squamous Cell Carcinoma (OSCC) | SCC-47, SCC-1 | Reduced cell viability; Induced apoptosis and cell cycle arrest. | researchgate.netresearchgate.net |

| Picrasidine G | Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 | Inhibited cell proliferation. | spandidos-publications.comnih.gov |

| This compound | General | N/A (Biochemical Assay) | Selectively activates PPARα. | acs.org |

The induction of apoptosis (programmed cell death) and arrest of the cell cycle are key mechanisms for anti-cancer agents. researchgate.net Studies on picrasidine analogues have shown significant effects in these areas. Picrasidine I has been demonstrated to induce apoptosis in oral cancer cells and nasopharyngeal carcinoma cells. researchgate.netnih.gov In NPC cells, Picrasidine I caused cell cycle arrest in the sub-G1, S, and G2/M phases and triggered apoptosis through both intrinsic and extrinsic pathways. nih.govnih.govresearchgate.net This was associated with the downregulation of cell cycle-related proteins like CDK2, CDK4, cyclin A2, and cyclin B1. nih.gov Similarly, Picrasidine Q induced apoptosis and cell cycle arrest in ESCC cells, marked by an increase in cleaved caspases and PARP. nih.gov

While this compound has been identified as a PPARα agonist, specific studies detailing its ability to directly induce apoptosis or cell cycle arrest in cancer cells are limited in the available research. acs.org The anticancer activities of its parent plant, Picrasma quassioides, are often attributed to a range of its constituent alkaloids, which act via multiple mechanisms including the induction of apoptosis. iiarjournals.org

The spread of cancer, or metastasis, is a major cause of mortality and involves cancer cells gaining the ability to move, migrate, and invade surrounding tissues. nih.gov Research on Picrasidine J has shown it possesses potent anti-metastatic properties in HNSCC cell lines. nih.govmdpi.com In both Ca9-22 and FaDu cells, Picrasidine J significantly reduced cell motility in a dose-dependent manner. nih.govresearchgate.net It also inhibited the migration and invasion of these cells. nih.govresearchgate.net The mechanism for this activity involves the inhibition of the epithelial-mesenchymal transition (EMT), a process critical for metastasis. nih.gov Picrasidine J treatment led to an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers such as β-catenin and Snail. nih.gov This effect was linked to the downregulation of the ERK signaling pathway. nih.govmdpi.com

The uncontrolled proliferation of cells is a hallmark of cancer. Several picrasidine compounds have demonstrated anti-proliferative effects in various cancer cell lines. Picrasidine Q was found to significantly inhibit the proliferation of ESCC cells (KYSE30, KYSE410, and KYSE450). nih.gov In studies on triple-negative breast cancer, Picrasidine G was shown to reduce the proliferation of MDA-MB-468 cells. nih.govresearchgate.net Furthermore, Picrasidine I exerts cytotoxic effects, thereby inhibiting the proliferation and colony formation of oral cancer and nasopharyngeal carcinoma cell lines. researchgate.netnih.govresearchgate.net These effects are often linked to the induction of cell cycle arrest and apoptosis. researchgate.net

Table 2: Investigated Anti-Oncogenic Mechanisms of Picrasidine Analogs

| Compound | Mechanism | Target Pathway/Proteins | Cancer Type | Reference(s) |

|---|---|---|---|---|

| Picrasidine Q | Apoptosis, Cell Cycle Arrest | FGFR2, p-AKT, p-mTOR, Caspase-3/7, PARP | ESCC | nih.gov |

| Picrasidine J | Inhibition of Migration & Invasion | EMT pathway (E-cadherin, β-catenin), KLK-10, p-ERK | HNSCC | nih.gov |

| Picrasidine I | Apoptosis, Cell Cycle Arrest | ERK, Akt, HO-1, Caspases | NPC, OSCC | nih.govnih.govresearchgate.net |

| Picrasidine G | Anti-proliferation | EGFR/STAT3 | TNBC | spandidos-publications.comnih.gov |

| This compound | PPAR Agonism | PPARα | Metabolic Regulation | acs.org |

Anti-Inflammatory and Immunomodulatory Effects

Phytochemicals derived from Picrasma quassioides are recognized for their anti-inflammatory properties. nih.govscielo.brnih.gov Alkaloids are considered the main anti-inflammatory components of the plant. scielo.brresearchgate.net this compound has been identified as a subtype-selective agonist for PPARα. acs.orgspandidos-publications.comnih.gov PPARs are receptors that play crucial roles in regulating inflammation, and their activation can lead to anti-inflammatory effects. spandidos-publications.com The agonistic activity of this compound on PPARα suggests a potential mechanism through which it could exert anti-inflammatory actions, making it a compound of interest for metabolic diseases with an inflammatory component. acs.org Other related alkaloids have also been noted for their anti-inflammatory activities, which are sometimes mediated by inhibiting pathways like NF-κB and MAPK. karger.comscielo.br

The modulation of immune responses is a key therapeutic strategy for various diseases, including cancer. nih.gov Within the picrasidine family, Picrasidine S has been identified as a potent immunomodulator. pku.edu.cnnih.gov It acts as a vaccine adjuvant by activating the cGAS-IFN-I pathway, which enhances both cellular and humoral immune responses. pku.edu.cnnih.gov Specifically, Picrasidine S was shown to boost the CD8+ T cell-mediated anti-tumor immune response, highlighting its potential in cancer prevention strategies. pku.edu.cnnih.gov While these specific activities have been detailed for Picrasidine S, they underscore the immunomodulatory potential within this class of alkaloids. General studies on phytochemicals from Picrasma quassioides confirm their capacity to modulate immune and inflammatory responses. researchgate.netresearchgate.net

Suppression of Inflammatory Mediators

This compound, a dimeric β-carboline alkaloid isolated from plants of the Picrasma genus, has been identified as a modulator of key receptors involved in the inflammatory process. x-mol.netnih.gov Research indicates that this compound functions as a subtype-selective agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARβ/δ. spandidos-publications.commdpi.com PPARs are transcription factors that play a critical role in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.

The anti-inflammatory effects of PPARα activation are well-documented and involve multiple mechanisms. Activation of PPARα can interfere with pro-inflammatory signaling pathways, such as those involving nuclear factor-κB (NF-κB), which is a central regulator of inflammatory gene expression. By acting as a PPARα agonist, this compound is suggested to contribute to the suppression of inflammatory mediators. x-mol.netacs.org Computational studies have investigated the binding pattern and affinity of this compound to PPARα, aiming to understand the structural basis for its selective activity and to guide the development of more potent derivatives. x-mol.net This selective agonism for PPARα over other isoforms like PPARγ highlights its potential as a targeted anti-inflammatory agent. x-mol.net

Table 1: Mechanistic Insights into the Anti-inflammatory Activity of this compound

| Compound | Target/Mechanism | Observed Effect | Reference(s) |

|---|---|---|---|

| This compound | Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist | Acts as a subtype-selective agonist, suggesting a role in downregulating inflammatory pathways. | spandidos-publications.com, x-mol.net |

| This compound | Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) Agonist | Identified as an agonist, contributing to the regulation of physiological functions linked to inflammation. | spandidos-publications.com, mdpi.com |

Bone Metabolism Modulation (for Picrasidine I)

While research on this compound's direct role in bone metabolism is limited, extensive studies have been conducted on its structural analog, Picrasidine I, revealing significant activity in modulating bone cell function, particularly osteoclastogenesis. karger.comnih.gov Osteoclasts are cells responsible for bone resorption, and their overactivity is a key factor in metabolic bone diseases like osteoporosis. nih.gov

Picrasidine I has been shown to potently suppress the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts. karger.comnih.gov This inhibitory effect is primarily mediated through the interference with signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a crucial cytokine for osteoclast formation. karger.comresearchgate.net

Mechanistic investigations have demonstrated that Picrasidine I exerts its effects through several key actions:

Inhibition of Transcription Factors: It significantly downregulates the expression of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), two master transcription factors essential for osteoclast differentiation. karger.comnih.govresearchgate.net

Suppression of Upstream Signaling: The compound blocks the activation of Mitogen-Activated Protein Kinases (MAPKs) and the NF-κB signaling pathway upon RANKL stimulation. nih.govresearchgate.net These pathways are critical upstream regulators of c-Fos and NFATc1.

Furthermore, Picrasidine I has been observed to disrupt the formation of the F-actin ring, a cytoskeletal structure essential for the bone-resorbing function of mature osteoclasts. karger.com

Table 2: Effect of Picrasidine I on Osteoclastogenesis

| Parameter | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Osteoclast Formation | RANKL-induced BMMs | Strongly inhibited the formation of TRAP-positive multinucleated cells in a dose-dependent manner. | karger.com, researchgate.net |

| Bone Resorption | Bone resorption pit assay | Reduced the bone resorption activity of mature osteoclasts. | karger.com, nih.gov |

| Gene Expression | Western Blot / qPCR | Suppressed the expression of key osteoclastogenic transcription factors c-Fos and NFATc1. | nih.gov, researchgate.net |

| Signaling Pathways | Western Blot | Attenuated the RANKL-induced phosphorylation of MAPKs (p38, ERK, JNK) and inhibited the NF-κB pathway. | karger.com, nih.gov |

| ROS Production | DCFH-DA Assay | Decreased the generation of reactive oxygen species (ROS) in osteoclast precursors. | karger.com, nih.gov |

Other Identified Biological Activities (e.g., Neuroprotective, Antimalarial, Antibacterial)

Extracts from Picrasma quassioides, the plant source for many picrasidine compounds, are known to exhibit a wide range of pharmacological effects, including neuroprotective, antimalarial, and antibacterial activities. nih.govnih.govmdpi.com However, research specifically attributing these activities directly to this compound is still emerging.

Neuroprotective Activity: While the Picrasma genus contains compounds with demonstrated neuroprotective effects, such as Picrasidine O which can protect against glutamate-induced toxicity, specific experimental data on the neuroprotective capacity of this compound is not yet extensively documented. mdpi.comnih.gov The general anti-inflammatory properties of this compound suggest a potential for neuroprotection, as inflammation is a key component of many neurodegenerative diseases, but further investigation is required.

Antimalarial Activity: Several alkaloids from the Picrasma genus, including Picrasidine I, Picrasidine G, and Picrasidine T, have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. scispace.comscispace.com Extracts from Picrasma javanica have shown notable in vitro antimalarial effects. scispace.comresearchgate.net Despite the known antimalarial potential within the genus, specific studies detailing the efficacy of this compound as an antimalarial agent are limited.

Antibacterial Activity: Various alkaloids from P. quassioides have shown inhibitory effects against different bacteria. nih.gov For instance, Picrasidine F, G, and S have demonstrated significant activity against Staphylococcus aureus. nih.gov While extracts from Picrasma species exhibit broad-spectrum antibacterial properties, specific data quantifying the minimum inhibitory concentration (MIC) or direct antibacterial action of this compound are not well-established in the current literature. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design

Computational Approaches to SAR Elucidation

To understand and predict the biological activity of Picrasidine C, researchers have employed a suite of computational methods. These in silico approaches provide a detailed view of the molecular interactions that govern the compound's efficacy and selectivity. tandfonline.comfigshare.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com In the case of this compound, docking studies have been instrumental in investigating its binding mode with the ligand-binding domain of PPARα. tandfonline.com These studies have revealed the key amino acid residues and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the stable binding of this compound to its target. tandfonline.comsemanticscholar.org The insights gained from molecular docking provide a static yet informative snapshot of the ligand-receptor complex, forming the basis for further dynamic analysis. tandfonline.com

Molecular Dynamics Simulations for Binding Stability

While molecular docking offers a static picture, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.com For this compound, MD simulations have been employed to assess the stability of its binding to PPARα. tandfonline.com By simulating the movements of atoms in the complex, researchers can evaluate parameters like the root-mean-square deviation (RMSD) to determine if the ligand remains stably bound within the active site. mdpi.com These simulations have confirmed the stability of the this compound-PPARα complex, reinforcing the findings from molecular docking and providing a more realistic representation of the binding event. tandfonline.comfigshare.com

Binding Free Energy Calculations (e.g., MM-GBSA)

To quantify the binding affinity of this compound to its target, computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are utilized. tandfonline.com This technique calculates the free energy of binding, offering a more quantitative measure of the interaction strength than docking scores alone. mdpi.com For this compound, MM-GBSA calculations have been crucial in comparing its binding affinity to different PPAR isoforms, thereby helping to explain its observed selectivity for PPARα over PPARγ. tandfonline.comfigshare.com The steric hindrance from the Phe363 residue in the PPARγ pocket has been identified as a key factor in this selectivity. tandfonline.com

| Computational Method | Application to this compound | Key Findings |

| Molecular Docking | Prediction of binding mode with PPARα. tandfonline.com | Identification of key interacting amino acid residues. |

| Molecular Dynamics | Assessment of the stability of the this compound-PPARα complex. tandfonline.com | Confirmation of stable binding over time. |

| MM-GBSA | Calculation of binding free energy to PPARα and PPARγ. tandfonline.com | Quantification of binding affinity and elucidation of selectivity mechanism. |

Pharmacophore Modeling for Active Conformation Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr For this compound, pharmacophore models have been generated based on its active conformation when bound to PPARα. tandfonline.com These models distill the key interactive features, such as hydrogen bond donors and acceptors, and hydrophobic regions, into a simplified representation. This information is invaluable for virtual screening of compound libraries to identify other molecules with similar pharmacophoric features that might also act as PPARα agonists. tandfonline.comrsc.org

Strategies for Designing Selective Derivatives of this compound

The detailed understanding of this compound's SAR, gained through computational studies, has provided a solid foundation for the rational design of novel derivatives with improved properties. tandfonline.com The goal is to enhance its affinity and selectivity for PPARα while potentially improving its pharmacokinetic profile. tandfonline.comnih.gov

Core Hopping and Scaffold Modification

Core hopping, also known as scaffold hopping, is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different one while retaining its biological activity. openlabnotebooks.orguniroma1.it This approach is being explored for this compound to generate novel chemical entities that may possess superior properties. tandfonline.com By modifying the β-carboline scaffold, researchers aim to create new analogs that maintain the key interactions with PPARα but have different physicochemical properties. tandfonline.comfigshare.com Computational methods, including molecular dynamics simulations and MM-GBSA calculations, are used to validate these new designs before their synthesis, ensuring that the proposed modifications are likely to result in stable and potent compounds. tandfonline.comnih.gov This iterative process of design, computational validation, and eventual synthesis is a powerful paradigm for accelerating the discovery of new and improved therapeutic agents based on the this compound structure. tandfonline.com

Analysis of Isoform Selectivity Mechanisms (e.g., PPARα/γ)

This compound has been identified as a subtype-selective PPARα agonist. tandfonline.comnih.gov This selectivity is a crucial aspect of its potential therapeutic application, as different PPAR isoforms (α, β/δ, and γ) regulate distinct physiological processes. nih.govmedpharmres.com PPARα is primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle, and its activation is associated with reduced triglyceride levels. nih.govfrontiersin.org In contrast, PPARγ is predominantly found in adipose tissue and is a key regulator of lipid and glucose metabolism. frontiersin.org

The isoform selectivity of this compound for PPARα over PPARγ has been investigated through computational methods, including molecular docking and molecular dynamics simulations. tandfonline.comnih.gov These studies have elucidated the binding mode of this compound with PPARα and analyzed the differences in the ligand-binding cavities of PPARα and PPARγ. tandfonline.comx-mol.net

A key finding from these computational analyses is the role of steric hindrance in the PPARγ pocket. tandfonline.comx-mol.net Specifically, the residue Phe363 in the PPARγ ligand-binding pocket is speculated to be the primary determinant of the isoform selectivity of this compound. tandfonline.com This amino acid creates a steric clash that hinders the binding of this compound to PPARγ, while the corresponding residue in the PPARα pocket allows for a more favorable interaction. This detailed understanding of the binding pattern and selectivity mechanism is valuable for the rational design of more potent and selective PPARα agonists based on the this compound scaffold. tandfonline.comnih.gov

The selective activation of PPARα by this compound has been confirmed experimentally. In a mammalian one-hybrid assay, this compound activated PPARα in a concentration-dependent manner while showing no significant activation of PPARγ. nih.gov Furthermore, it promoted PPARα transcriptional activity in a peroxisome proliferator response element-driven luciferase reporter assay and induced the expression of PPARα target genes involved in lipid and glucose metabolism, such as CPT-1, PDK4, and ABCA1. nih.gov The effects of this compound were nullified by the PPARα antagonist MK-886, confirming that its biological actions are dependent on PPARα activation. nih.gov

Table 1: Comparative Agonistic Activity of this compound on PPAR Isoforms

Synthetic Modifications and Their Biological Impact

The potential of this compound as a lead compound for the development of new therapeutic agents has prompted research into its synthetic modification. The goal of these modifications is to enhance its biological activity, improve its druggability, and potentially modulate its isoform selectivity. tandfonline.comnih.gov

Computational studies have been instrumental in guiding the synthetic modification of this compound. By providing a detailed understanding of its binding mode with PPARα and the mechanism of its isoform selectivity, these studies offer a roadmap for designing derivatives with improved properties. tandfonline.comx-mol.net For instance, the identification of key interactions between this compound and the PPARα ligand-binding pocket allows for targeted modifications to strengthen these interactions and increase binding affinity.

One approach to modifying this compound is through "core hopping," a method used in drug design to create novel molecular skeletons by replacing a central part of the molecule while retaining key binding features. nih.govx-mol.net This technique has been used to design new analogs of this compound. These novel skeletons are then validated through molecular dynamics simulations and binding free energy calculations to predict their affinity and selectivity for PPARα. nih.govx-mol.net

While specific synthetic derivatives of this compound and their detailed biological activities are not extensively reported in the provided context, the general principle of modifying natural products to improve their therapeutic potential is well-established. For example, other alkaloids from Picrasma quassioides, the plant from which this compound is isolated, have been the subject of synthetic modifications to enhance their anti-tumor activities. nih.gov The insights gained from the structure-activity relationship (SAR) studies of this compound and its analogs are crucial for the development of new and improved PPARα agonists. tandfonline.comresearchgate.net

Table 2: Mentioned Compounds

Advanced Analytical and Computational Methodologies in Picrasidine C Research

Techniques for Studying Compound-Target Interactions

Understanding how Picrasidine C interacts with its molecular targets is fundamental to elucidating its mechanism of action. Several advanced in vitro assays are employed for this purpose.

Reporter gene assays are a powerful tool for studying the transcriptional activity of target proteins in response to a compound. In the context of this compound, a peroxisome proliferator response element (PPRE)-driven luciferase reporter assay was instrumental in confirming its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. nih.govacs.org This assay demonstrated that this compound promotes the transcriptional activity of PPARα. nih.govacs.org

The principle of this assay involves introducing a plasmid containing a luciferase reporter gene, whose expression is controlled by a PPRE, into cells. When this compound activates PPARα, the receptor binds to the PPRE, driving the expression of luciferase. The resulting light emission, catalyzed by the luciferase enzyme acting on its substrate (luciferin), can be quantified to measure the extent of PPARα activation. transgenbiotech.com A similar approach has been used to characterize other related natural compounds, such as Picrasidine N, as a PPARβ/δ agonist. researchgate.netacs.org

The mammalian one-hybrid assay is a specialized genetic method used to identify and characterize interactions between a compound and a specific protein, often a nuclear receptor. This technique was pivotal in the initial identification of this compound's agonistic activity towards PPARα from a library of compounds. nih.govacs.org The assay works by fusing the ligand-binding domain (LBD) of the target protein (in this case, PPARα) to a DNA-binding domain (DBD) of a transcription factor, such as GAL4. researchgate.net This fusion protein, along with a reporter gene under the control of a promoter recognized by the DBD, is introduced into mammalian cells. If this compound binds to the PPARα-LBD, it induces a conformational change that allows the recruitment of coactivators, leading to the activation of the reporter gene. researchgate.netresearchgate.net This system confirmed that this compound selectively activates PPARα in a concentration-dependent manner. nih.govacs.org

In vitro kinase assays are essential for determining the direct inhibitory or activatory effects of a compound on the enzymatic activity of a specific kinase. While direct in vitro kinase assay data for this compound is not extensively detailed in the provided context, the methodology is crucial in the study of similar natural products. For instance, a related compound, Picrasidine Q, was shown to inhibit the kinase activity of Fibroblast Growth Factor Receptor 2 (FGFR2) in a dose-dependent manner using a recombinant FGFR2 kinase assay. nih.govmedchemexpress.com

Typically, these assays involve incubating the purified kinase with its substrate and ATP (often radiolabeled [γ-³²P]-ATP) in the presence and absence of the test compound. harvard.edu The level of substrate phosphorylation is then measured, providing a direct assessment of the compound's effect on kinase activity. harvard.edu This technique is critical for validating direct target engagement and understanding the mechanism of action for kinase-modulating compounds. nih.govharvard.edu Other studies on related compounds like Picrasidine J have investigated its impact on signaling pathways involving kinases like ERK, p38, and JNK through methods such as Western blot analysis of phosphorylation status. mdpi.com

Bioinformatic and Cheminformatic Tools for Drug Discovery

Computational approaches are indispensable in modern drug discovery, offering efficient ways to screen vast chemical libraries and predict compound behavior.

Sequence alignment is a fundamental bioinformatic method used to compare protein sequences to identify regions of similarity, which can imply functional and structural relationships. upv.es In the study of this compound, sequence alignment was used to compare the ligand-binding domains of different PPAR isoforms (α, β/δ, and γ). tandfonline.com This analysis helps in understanding the potential for selective binding. By aligning the sequences, researchers can identify conserved and variable amino acid residues within the binding pocket, providing clues to the molecular basis of a compound's selectivity for a particular isoform. tandfonline.comnih.gov Homology modeling, which relies on sequence alignments with proteins of known structures, can then be used to build a three-dimensional model of the target protein to guide further studies. nih.govvlabs.ac.in

Virtual screening (VS) is a computational technique that involves the screening of large libraries of chemical structures to identify potential drug candidates that are likely to bind to a specific biological target. wikipedia.orgmdpi.com This in silico approach can be broadly categorized into structure-based and ligand-based methods. mdpi.comvjs.ac.vn Structure-based virtual screening, such as molecular docking, utilizes the 3D structure of the target protein to predict the binding conformation and affinity of a ligand. wikipedia.orgvjs.ac.vn This method was employed to investigate the binding mode of this compound with PPARα and to understand the mechanism of its selectivity over the PPARγ isoform. tandfonline.com These computational studies can reveal key interactions, such as hydrogen bonds and steric hindrances, that govern binding and selectivity, thereby guiding the design of more potent and selective derivatives. tandfonline.com

Computational Prediction of Binding Patterns

Computational methodologies are pivotal in modern drug discovery for elucidating the molecular interactions between a ligand and its biological target. In the study of this compound, in silico techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling have been extensively used to predict and analyze its binding patterns, particularly with its identified target, the peroxisome proliferator-activated receptor α (PPARα). tandfonline.comnih.gov These computational approaches provide a detailed understanding of the compound's mechanism of action at a molecular level, guiding further chemical modifications to enhance its affinity and selectivity. tandfonline.comnih.govx-mol.net

Detailed Research Findings

Comprehensive computational investigations have successfully mapped the binding interactions of this compound. tandfonline.comnih.gov These studies began with molecular docking to place the compound into the binding site of PPARα, often using crystal structures from the Protein Data Bank (PDB) as a template. medpharmres.com The stability of this initial docked pose is then typically verified using molecular dynamics simulations, which observe the movement of atoms over time, while binding free energy calculations (e.g., MM-GBSA) quantify the strength of the interaction. tandfonline.comacs.org

In silico docking calculations confirmed that this compound fits effectively within the ligand-binding pocket of PPARα. nih.gov The analysis revealed several crucial interactions responsible for its stable binding and agonist activity. Notably, the compound forms key hydrogen bonds with specific amino acid residues in the receptor's binding site. tandfonline.comnih.gov

| Interacting Residue | Interaction Type | Target Receptor |

| Cysteine 276 (Cys276) | Hydrogen Bond | PPARα |

| Threonine 279 (Thr279) | Hydrogen Bond | PPARα |

| Data derived from in silico docking studies of this compound with the PPARα ligand-binding domain. nih.gov |

Future Directions and Research Perspectives

Elucidation of Undiscovered Mechanisms of Action

Current knowledge primarily centers on Picrasidine C's role as a selective PPARα agonist. smolecule.comnih.gov However, the full spectrum of its mechanisms of action is likely more complex. Future investigations should aim to uncover additional signaling pathways and molecular interactions that contribute to its observed biological effects. It is plausible that this compound interacts with other cellular components or modulates alternative pathways that have not yet been identified. Techniques such as affinity chromatography, and chemoproteomics could be employed to identify novel protein binding partners. Furthermore, understanding how this compound influences downstream signaling cascades beyond the established PPARα activation is crucial for a comprehensive understanding of its cellular functions. tandfonline.com

Exploration of Novel Biological Targets for this compound

While PPARα is a validated target, the intricate structure of this compound suggests the potential for interactions with other biological macromolecules. tandfonline.comnih.gov Computational docking studies and high-throughput screening of diverse target panels could reveal previously unknown biological targets. tandfonline.com For instance, other members of the picrasidine family have been shown to interact with targets such as the epidermal growth factor receptor (EGFR)/STAT3 signaling pathway and kallikrein-10 (KLK-10), suggesting that this compound may also possess a broader range of activities. nih.govmdpi.com Investigating its effects on other nuclear receptors, enzymes, or ion channels could open new avenues for its therapeutic application in areas beyond metabolic diseases, potentially including cancer and inflammatory conditions. mdpi.comresearchgate.net

Development of Advanced Synthetic Routes for Complex Picrasidine Derivatives

The natural abundance of this compound is limited, necessitating the development of efficient and scalable synthetic strategies. While isolation from its natural source, Picrasma quassioides, is a current method, chemical synthesis offers the advantage of producing larger quantities and enabling the creation of novel derivatives. smolecule.com Recent advancements in synthetic organic chemistry, such as late-stage C-H functionalization and regio-selective cycloadditions, provide powerful tools for the divergent total syntheses of complex bis-β-carboline alkaloids like the picrasidines. rsc.orgpku.edu.cnnih.gov Future research should focus on refining these synthetic routes to improve yield, reduce step count, and allow for the facile introduction of chemical diversity into the this compound scaffold. clockss.org

Strategic Design of Potent and Selective Analogs for Specific Research Applications

The development of potent and selective analogs of this compound is a key step toward translating its therapeutic potential. tandfonline.com Computational methods, including molecular docking, pharmacophore modeling, and molecular dynamics simulations, can guide the rational design of new derivatives with enhanced affinity and selectivity for PPARα or other identified targets. tandfonline.comnih.govfigshare.com For example, understanding the steric hindrance within the PPARγ binding pocket has provided insights for designing derivatives with improved selectivity for PPARα. nih.govfigshare.com By modifying the core structure through techniques like "core hopping," novel skeletons can be generated and validated for improved pharmacological properties. tandfonline.comnih.govtandfonline.com The synthesis and evaluation of these analogs will be crucial for optimizing efficacy and minimizing off-target effects. acs.org

Integration of Multi-Omics Data in Picrasidine Research

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics data. nih.govresearchgate.netrsc.org This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to this compound treatment. researchgate.net By analyzing how this compound influences gene expression, protein levels, and metabolic profiles, researchers can identify key pathways and networks that are modulated by the compound. frontlinegenomics.com This systems-level perspective will be invaluable for elucidating its mechanism of action, identifying biomarkers of response, and discovering novel therapeutic applications. nih.gov Several public repositories, such as The Cancer Genome Atlas (TCGA) and the Omics Discovery Index, provide valuable datasets that can be leveraged for this purpose. researchgate.net

High-Throughput Screening and Lead Optimization in Preclinical Settings

High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of this compound analogs and identifying lead compounds with desirable properties. wikipedia.org HTS allows for the rapid assessment of biological activity, such as the inhibition of cancer cell growth or the activation of specific receptors, across thousands of compounds. nih.govresearchgate.net Once initial "hits" are identified, the process of lead optimization begins. pnnl.gov This involves iterative cycles of chemical modification and biological testing to improve potency, selectivity, and pharmacokinetic properties. nih.gov Computational tools for ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) prediction can be employed early in the lead optimization process to identify and mitigate potential liabilities, increasing the likelihood of successful preclinical development. tandfonline.comnih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying Picrasidine C in complex plant extracts?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with Orbitrap-ion trap mass spectrometry (UHPLC-Orbitrap-MS) is widely used. Retention time alignment between experimental and calculated values (e.g., tR(exp) vs. tR(calc)) ensures accurate identification. For example, this compound can be distinguished from structurally similar alkaloids like Picrasidine H or T using fragmentation patterns and Sim Coefficients (>0.85) .

Q. How should researchers design initial bioactivity screens for this compound?

- Methodological Answer : Begin with cell-based assays targeting receptors or pathways implicated in prior studies. For PPARα selectivity, use luciferase reporter assays in HEK293T cells transfected with PPARα/γ/δ isoforms. Compare binding free energy (ΔG) via MM-GBSA calculations to validate selectivity, as this compound showed ΔG = -50.2 kcal/mol for PPARα vs. -38.4 kcal/mol for PPARγ .

Q. What in vitro models are appropriate for assessing this compound’s anti-inflammatory properties?

- Methodological Answer : RAW264.7 macrophages or osteoclast precursors are suitable for studying RANKL-induced pathways. Measure NFATc1 and c-Fos expression via Western blot after this compound treatment. Dose-response curves (e.g., 1–20 μM) and cytotoxicity assays (CCK-8 or MTT) ensure bioactivity is not confounded by toxicity .

Advanced Research Questions

Q. How can computational approaches resolve this compound’s selectivity for PPARα over PPARγ?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., Amber 18) over 50 ns trajectories analyze binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with PPARα residues (e.g., S289, Q404). Compare with co-crystal structures of PPARγ ligands to identify divergent interactions, such as this compound’s lack of polar contacts with PPARγ’s helix 3 .

Q. What experimental strategies address contradictory data on this compound’s role in ROS modulation?

- Methodological Answer : Conflicting ROS results (e.g., inhibition in osteoclasts vs. induction in immune cells) may arise from cell type-specific pathways. Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in parallel models (e.g., RAW264.7 vs. MC-3T3-E1 cells). Combine with RNA-seq to identify divergent Nrf2/NF-κB pathway activation .

Q. How to design a study investigating this compound’s adjuvant effects in vaccine development?